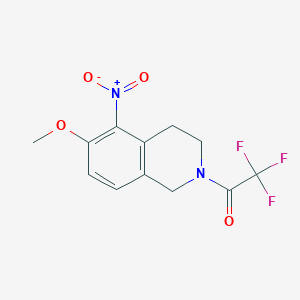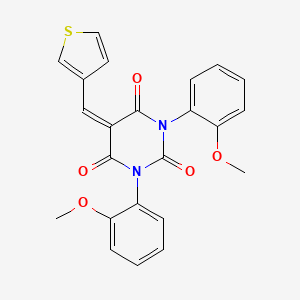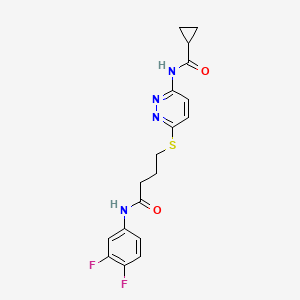
2,2,2-Trifluoro-1-(6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a trifluoroethanone group, a methoxy group, a nitro group, and a tetrahydroisoquinoline group. These groups are known to impart various chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoroethanone group would likely have a strong influence on the molecule’s overall shape and reactivity due to the presence of highly electronegative fluorine atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the trifluoroethanone group might undergo nucleophilic addition reactions, while the nitro group could participate in reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoroethanone group could increase the compound’s polarity, affecting its solubility and boiling point .科学的研究の応用
Synthesis of Complex Organic Molecules
Research demonstrates the utility of related compounds in the synthesis of complex organic molecules. For example, Roberts et al. (1997) describe the synthesis of Pyrrolo[4,3,2-de]quinolines, which are key structures in several natural products and pharmaceuticals, showcasing the broader applicability of similar tetrahydroisoquinoline derivatives in complex organic synthesis Roberts, Joule, Bros, & Álvarez, 1997.
Antimicrobial and Antifungal Applications
Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes using related ligands, which were investigated for their antimicrobial properties. The study indicates that these complexes exhibit significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents Chai, Zhang, Tang, Zhang, & Zhang, 2017.
Catalysis and Enantioselective Synthesis
Jansa et al. (2007) reported on coordination compounds based on tetrahydroisoquinoline derivatives for use in enantioselective catalysis. The study highlights the potential of these compounds in catalyzing reactions with high enantioselectivity, which is crucial for the synthesis of chiral pharmaceuticals and other biologically active molecules Jansa, Macháček, Nachtigall, Wsól, & Svobodová, 2007.
Novel Proton Sponges
Dyablo et al. (2015) synthesized new representatives of quinoline proton sponges, indicating the role of such structures in chemistry and potentially in material sciences for applications requiring proton transfer or buffering capabilities Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015.
Organic Electronics and Fluorescent Materials
Profluorescent nitroxides have been studied by Blinco et al. (2008), demonstrating the application of similar compounds in sensing and stabilizing radical-mediated oxidative damage. This research points towards applications in organic electronics and the development of materials that can report on their own degradation through changes in fluorescence Blinco, Keddie, Wade, Barker, George, & Bottle, 2008.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,2,2-trifluoro-1-(6-methoxy-5-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O4/c1-21-9-3-2-7-6-16(11(18)12(13,14)15)5-4-8(7)10(9)17(19)20/h2-3H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEULIBCGMHSSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(CC2)C(=O)C(F)(F)F)C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2552794.png)

![5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid](/img/structure/B2552797.png)
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone](/img/structure/B2552798.png)

![2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B2552803.png)


![2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2552807.png)
![methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2552808.png)
![5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552810.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552812.png)
![2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2552813.png)
![3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2552814.png)
